molecular formula C9H9BrClFO B1448659 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene CAS No. 943830-17-9

1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene

Cat. No. B1448659
CAS RN: 943830-17-9
M. Wt: 267.52 g/mol
InChI Key: CSUMZQJCCHOATK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene consists of a benzene ring substituted with bromo, chloro, fluoro, and isopropoxy groups . The InChI code for this compound is 1S/C9H9BrClFO/c1-2-5-13-9-7 (11)4-3-6 (10)8 (9)12/h3-4H,2,5H2,1H3 .

Scientific Research Applications

Preparation of Benzonorbornadiene Derivatives

“1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene” may be used in the preparation of benzonorbornadiene derivatives . These derivatives can be used in various chemical reactions due to their unique structure and reactivity.

Synthesis of IKK2 Inhibitors

This compound may also be used as a starting material in the multi-step synthesis of AZD3264 , an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor. IKK2 inhibitors have potential applications in the treatment of inflammatory diseases and cancer.

Suzuki-Miyaura Coupling Reaction

Although not directly related to “1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene”, it’s worth noting that similar compounds like “1-Bromo-4-fluorobenzene” are commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . This reaction is a type of palladium-catalyzed cross coupling and is widely used in organic synthesis for the creation of biaryl compounds.

Spectroscopic Studies

Compounds similar to “1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene”, such as “2-bromo-4-chlorobenzaldehyde”, have been the subject of several spectroscopic studies . These studies often involve experimental and theoretical spectral investigation and conformational analysis performed by IR spectroscopy and density functional theory (DFT) .

properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUMZQJCCHOATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222968
Record name 1-Bromo-4-chloro-2-fluoro-3-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2-fluoro-3-isopropoxybenzene

CAS RN

943830-17-9
Record name 1-Bromo-4-chloro-2-fluoro-3-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943830-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-2-fluoro-3-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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